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Compound of Interest

Compound Name: Lufotrelvir

Cat. No.: B8198245

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration
and dosing of Lufotrelvir (PF-07304814), a phosphate prodrug of the 3CL protease inhibitor
PF-00835231, investigated for the treatment of SARS-CoV-2 infection. The information is
compiled from various preclinical studies in animal models.

Introduction

Lufotrelvir is a water-soluble phosphate prodrug designed for intravenous administration. In
vivo, it is rapidly converted by alkaline phosphatases to its active metabolite, PF-00835231,
which potently inhibits the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral
replication. Due to the low oral bioavailability of both the prodrug and its active form, the
intravenous route is the primary mode of administration explored in preclinical and clinical
settings.

Mechanism of Action: 3CL Protease Inhibition

The primary mechanism of action of Lufotrelvir's active metabolite, PF-00835231, is the
inhibition of the SARS-CoV-2 3C-like protease (3CLpro or Mpro). This viral enzyme is crucial
for the proteolytic processing of polyproteins into functional viral proteins necessary for viral
replication and assembly. By blocking this enzyme, PF-00835231 effectively halts the viral life
cycle.
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The following tables summarize the pharmacokinetic and efficacy data for Lufotrelvir and its

active metabolite, PF-00835231, from preclinical animal studies.

Table 1: Pharmacokinetic Parameters of Lufotrelvir (PF-

07304814) and PF-00835231 in Preclinical Animal Maodels

o ) Plasma
. Administration . .
Species Compound Half-life (t'%) Protein
Route -
Binding (%)
Rat Lufotrelvir Intravenous 0.30h 62.1%
PF-00835231 Intravenous 0.72h 67.3%
Dog Lufotrelvir Intravenous 0.5h 68.8%
PF-00835231 Intravenous 15h 58.4%
Monkey Lufotrelvir Intravenous 26h 63.9%
PF-00835231 Intravenous 1.2h 55.9%

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of PF-00835231 in Mouse
Models of SARS-CoV Infection
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o ] ] Reduction in
. Administration Dosing ]
Animal Model ) Lung Viral Reference
Route Regimen Tit
iter

BALB/c Mouse
(SARS-CoV- Subcutaneous 30 mg/kg BID 95.98% [1]
MA15)

Subcutaneous 100 mg/kg BID 99.94% [1]

Subcutaneous 300 mg/kg BID 100% [1]

Ad5-hACE2
Transgenic
Mouse (SARS-
CoV-2)

Subcutaneous 100 mg/kg BID 96.18% [1]

BID: twice daily

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation
of Lufotrelvir.

General Protocol for Intravenous Administration in
Rodents

This protocol provides a general guideline for the continuous intravenous infusion of a
therapeutic agent in rats, which can be adapted for Lufotrelvir.

Materials:

o Lufotrelvir (PF-07304814) formulated in a sterile, aqueous vehicle suitable for intravenous
injection. The exact formulation for preclinical studies is not publicly disclosed, but a sterile
saline or dextrose solution is common.

e Infusion pump

o Catheters and surgical supplies for cannulation
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» Restraint system that allows for free movement of the animal (e.g., swivel system)
e Male Sprague-Dawley rats
Procedure:

e Animal Preparation: Acclimatize animals to the laboratory conditions for at least 72 hours
prior to the study.

o Surgical Cannulation: Anesthetize the rat and surgically implant a catheter into the femoral or
jugular vein. The catheter is then externalized at the nape of the neck. Allow for a post-
surgical recovery period.

e Drug Administration:

o Connect the externalized catheter to the infusion pump via a swivel system to allow the
animal to move freely.

o Prepare the Lufotrelvir solution at the desired concentration in the sterile vehicle.

o Set the infusion pump to deliver the drug at a constant rate to achieve the target daily
dose (e.g., continuous infusion over 24 hours).

e Monitoring: Observe the animals for any adverse reactions during and after the infusion
period.

o Sample Collection: Collect blood samples at predetermined time points via a separate
catheter or a designated sampling site to determine the plasma concentrations of Lufotrelvir
and PF-00835231.

Adverse Effect Monitoring
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Workflow for IV Infusion Study in Rats

Protocol for In Vivo Efficacy in Ad5-hACE2 Mouse Model

This protocol describes a method to evaluate the antiviral efficacy of a compound against
SARS-CoV-2 in a mouse model sensitized to the virus.

Materials:

BALB/c mice

Adenovirus 5 expressing human ACE2 (Ad5-hACE?2)

SARS-CoV-2 virus stock of known titer

PF-00835231 formulated for subcutaneous injection (e.g., in a suitable buffer or suspension)

Biosafety Level 3 (BSL-3) facility and equipment
Procedure:

» Sensitization of Mice:

o Lightly anesthetize the mice.

o Intranasally administer a suspension of Ad5-hACE2 to each mouse to induce the
expression of the human ACE2 receptor in the respiratory tract.

o Allow a period of 5 days for hACE2 expression to become established.
e SARS-CoV-2 Infection:

o On day 5 post-sensitization, anesthetize the mice and intranasally inoculate them with a
defined plaque-forming unit (PFU) of SARS-CoV-2.

e Drug Administration:

o Initiate treatment with PF-00835231 at the desired dosing regimen (e.g., 100 mg/kg, twice
daily) via subcutaneous injection. The timing of the first dose can be varied to assess
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prophylactic or therapeutic efficacy (e.g., starting at the time of infection or at a specified
time post-infection).

e Monitoring and Endpoints:
o Monitor the mice daily for clinical signs of illness and changes in body weight.
o At a predetermined endpoint (e.g., 4 days post-infection), euthanize the mice.
o Harvest the lungs and other relevant tissues.

e Viral Load Quantification:
o Homogenize the lung tissue.

o Determine the viral load in the lung homogenate using a quantitative method such as a
plague assay or RT-gPCR.

o Compare the viral loads in the treated groups to a vehicle-treated control group to
determine the percentage reduction.
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Workflow for In Vivo Efficacy Study

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b8198245?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Safety and Tolerability in Preclinical Studies

In preclinical animal studies, Lufotrelvir and its active metabolite were generally well-tolerated.
In a study involving continuous intravenous infusion of PF-00835231 in male rats for 4 days at

a dose of 246 mg/kg/day, no significant adverse effects were observed. Mild adverse reactions
included a 1.3-fold increase in cholesterol, a 1.9- to 3.6-fold increase in triglycerides, and a 1.1-
fold increase in phosphorus levels compared to the control group.

Conclusion

The preclinical data for Lufotrelvir demonstrate its potential as an intravenously administered
antiviral agent for SARS-CoV-2. The prodrug strategy successfully enables the systemic
delivery of the active 3CL protease inhibitor, PF-00835231. The provided protocols offer a
foundational framework for researchers to design and execute similar preclinical studies for the
evaluation of antiviral candidates. Further optimization of dosing regimens and formulations
may be necessary for specific experimental contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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